molecular formula C9H13BrClNO B15307184 1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride

1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride

Cat. No.: B15307184
M. Wt: 266.56 g/mol
InChI Key: JYDRVFNISGSUQL-UHFFFAOYSA-N
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Description

1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H12BrNO·HCl. It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications. This compound is of interest due to its unique structure, which includes an amino group, a bromophenyl group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzaldehyde.

    Reduction: The aldehyde group of 4-bromobenzaldehyde is reduced to form 4-bromobenzyl alcohol.

    Amination: The 4-bromobenzyl alcohol undergoes amination to introduce the amino group, resulting in 1-amino-3-(4-bromophenyl)propan-2-ol.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Used for the reduction step to convert 4-bromobenzaldehyde to 4-bromobenzyl alcohol.

    Amination with Ammonia or Amines: To introduce the amino group.

    Crystallization: To obtain the hydrochloride salt in pure form.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

    Oxidation: Formation of 1-amino-3-(4-bromophenyl)propan-2-one.

    Reduction: Formation of 1-amino-3-phenylpropan-2-ol.

    Substitution: Formation of 1-amino-3-(4-iodophenyl)propan-2-ol.

Scientific Research Applications

1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: To study the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride involves its interaction with biological targets. The compound can:

    Bind to Receptors: It may interact with specific receptors in the body, influencing their activity.

    Inhibit Enzymes: It can inhibit certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: By interacting with cellular signaling pathways, it can alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(4-chlorophenyl)propan-2-ol hydrochloride
  • 1-Amino-3-(4-fluorophenyl)propan-2-ol hydrochloride
  • 1-Amino-3-(4-iodophenyl)propan-2-ol hydrochloride

Comparison

1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different halogens (chlorine, fluorine, iodine), the bromine-containing compound may exhibit distinct pharmacological properties and reactivity patterns.

Properties

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

1-amino-3-(4-bromophenyl)propan-2-ol;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9,12H,5-6,11H2;1H

InChI Key

JYDRVFNISGSUQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CN)O)Br.Cl

Origin of Product

United States

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